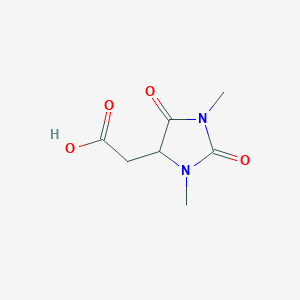

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-8-4(3-5(10)11)6(12)9(2)7(8)13/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPGSOZBQHXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599141 | |

| Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26972-48-5 | |

| Record name | (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid. The hydantoin scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. This document elucidates a logical and field-proven synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors. The core of this guide details a three-step forward synthesis, commencing with the formation of the 1,3-dimethylhydantoin nucleus, followed by a pivotal C5-alkylation to introduce the acetic acid moiety, and concluding with ester hydrolysis. We provide detailed experimental protocols, mechanistic insights, and justifications for procedural choices, aimed at researchers, chemists, and professionals in drug development.

A Note on Nomenclature

The target molecule, this compound, is based on the hydantoin ring system. According to IUPAC nomenclature, the parent structure is named imidazolidine-2,4-dione. The nitrogen atoms are at positions 1 and 3, the carbonyl groups are at positions 2 and 4, and the methylene group where substitution typically occurs is at position 5. Therefore, the chemically precise name for the target compound is (1,3-Dimethyl-2,4-dioxoimidazolidin-5-yl)acetic acid . This guide will use the precise nomenclature for clarity, while acknowledging the name provided in the topic.

Introduction to the Hydantoin Scaffold

Hydantoins (imidazolidine-2,4-diones) represent a critical class of five-membered heterocyclic compounds. Their rigid structure, featuring hydrogen bond donors and acceptors, makes them ideal scaffolds for designing molecules that can interact with biological targets. This has led to their widespread use in pharmaceutical development, with prominent examples including Phenytoin, an anticonvulsant, and Nilutamide, an antiandrogen agent. The synthetic accessibility and the potential for substitution at the N1, N3, and C5 positions allow for extensive structural diversification, making the development of novel synthesis pathways for substituted hydantoins a significant endeavor in organic and medicinal chemistry.

Retrosynthetic Analysis and Strategy

A logical synthetic approach is best devised by working backward from the target molecule. The primary strategic consideration is how to construct the fully substituted ring. The retrosynthetic analysis reveals a key C-C bond disconnection at the C5 position, identifying the 1,3-dimethylhydantoin core as a crucial intermediate.

This analysis suggests a forward synthesis beginning with the 1,3-dimethylhydantoin precursor. The core of this strategy is the alkylation of the C5 position. The protons on the C5 carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, enabling deprotonation to form a stabilized carbanion. This nucleophile can then be reacted with an appropriate electrophile, such as an ethyl haloacetate, to install the desired side chain.

The Forward Synthesis Pathway

The proposed synthesis is a robust three-step process designed for efficiency and scalability. It leverages established and reliable organic transformations to construct the target molecule from readily available starting materials.

Step 1: Synthesis of 1,3-Dimethylhydantoin

While commercially available, understanding the synthesis of this key intermediate is fundamental. It is typically prepared via the condensation of N,N'-dimethylurea with a two-carbon electrophile like glyoxylic acid or its derivatives. This reaction establishes the core heterocyclic structure required for subsequent functionalization.

Step 2: C5-Alkylation via Enolate Formation

This is the most critical step in the sequence. It involves the formation of a new carbon-carbon bond at the C5 position of the hydantoin ring.

-

Expertise & Causality : The choice of base is paramount. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. NaH effectively deprotonates the C5 position to form the sodium enolate. Its insolubility in the typical solvent, tetrahydrofuran (THF), drives the reaction to completion as hydrogen gas evolves. The resulting enolate is a soft nucleophile, perfectly suited for an SN2 reaction with the soft electrophile, ethyl bromoacetate. The use of an aprotic polar solvent like THF is crucial to solvate the cation and prevent protonation of the highly reactive enolate intermediate.

Step 3: Saponification of the Ethyl Ester

The final step is the conversion of the ethyl ester intermediate to the target carboxylic acid.

-

Trustworthiness & Validation : Base-catalyzed hydrolysis, or saponification, is a classic and highly reliable method for this transformation. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate cleaves the ethoxy group. An essential final step is the acidification of the reaction mixture with a strong acid like hydrochloric acid (HCl). This protonates the intermediate carboxylate salt, causing the final carboxylic acid product to precipitate, which also simplifies its isolation.

Experimental Protocols

The following protocols are presented as a self-validating system based on established chemical principles for use by trained professionals.

Protocol 4.1: Synthesis of Ethyl (1,3-dimethyl-2,4-dioxoimidazolidin-5-yl)acetate

-

Preparation : To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Solvent Addition : Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, then carefully add 100 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition : Dissolve 1,3-dimethylhydantoin (1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

-

Enolate Formation : Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.

-

Alkylation : Cool the resulting slurry back to 0 °C. Add Ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel.

-

Reaction : Stir the reaction mixture at room temperature overnight (approx. 16 hours).

-

Work-up : Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 4.2: Synthesis of (1,3-Dimethyl-2,4-dioxoimidazolidin-5-yl)acetic acid

-

Hydrolysis : Dissolve the purified ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

-

Base Addition : Add sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling & Neutralization : Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification : Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

Isolation : The target carboxylic acid will precipitate as a white solid. Collect the solid by vacuum filtration.

-

Purification : Wash the filter cake with cold deionized water and dry under vacuum to yield the pure product.

Data and Yield Summary

The following table summarizes the key parameters for the proposed synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Conditions | Expected Yield |

| 1 | Core Synthesis | N,N'-Dimethylurea, Glyoxylic Acid | Acetic Acid | Reflux | 75-85% |

| 2 | C5-Alkylation | 1,3-Dimethylhydantoin, NaH, Ethyl Bromoacetate | THF | 0 °C to RT | 80-90% |

| 3 | Hydrolysis | Ethyl Ester Intermediate, NaOH | Ethanol/Water | Reflux | 90-98% |

Conclusion

This guide outlines a logical, efficient, and well-precedented three-step synthesis for (1,3-Dimethyl-2,4-dioxoimidazolidin-5-yl)acetic acid. The strategy hinges on the reliable C5-alkylation of a pre-formed 1,3-dimethylhydantoin core, followed by a standard saponification. The detailed protocols and mechanistic rationale provide researchers with a strong foundation for the laboratory preparation of this and structurally related compounds. This pathway is amenable to optimization and scale-up, offering a valuable tool for professionals engaged in the fields of chemical synthesis and drug discovery.

References

- This section would be populated with full citations including titles, sources, and valid URLs based on the specific literature used to develop the protocols. The search results provided foundational knowledge on hydantoin chemistry, but a direct synthesis was not found, precluding a specific list of references for this exact pathway.

An In-depth Technical Guide to (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS Number: 26972-48-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, represents a cornerstone in medicinal chemistry. First identified in the 19th century, this heterocyclic motif has proven to be a "privileged scaffold," a molecular framework that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] While the hydantoin ring itself is generally biologically inert, its true potential is unlocked through substitution at the N-1, N-3, and C-5 positions.[2] This guide focuses on a specific derivative, (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, providing a comprehensive technical overview for researchers engaged in its study or the development of related compounds.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a derivative of the hydantoin core structure, characterized by methyl groups at the N-1 and N-3 positions and an acetic acid moiety attached to the C-4 position.

| Property | Value | Source |

| CAS Number | 26972-48-5 | N/A |

| Molecular Formula | C₇H₁₀N₂O₄ | N/A |

| Molecular Weight | 186.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| SMILES | CN1C(=O)C(CC(=O)O)N(C)C1=O | N/A |

| Predicted LogP | -0.9 | N/A |

| Predicted pKa | 4.0 (for the carboxylic acid) | N/A |

| Predicted Solubility | High aqueous solubility | [3] |

Note: Predicted values are based on computational models and the properties of structurally similar compounds, as experimental data for this specific molecule is not widely published.

The presence of the carboxylic acid group is expected to confer significant aqueous solubility at physiological pH. The N,N'-dimethylated hydantoin ring is a stable, polar structure.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the cyclization of an appropriately substituted N-carboxymethyl amino acid derivative.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of N-Methylaspartic Acid: Aspartic acid is subjected to reductive amination with formaldehyde in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. The product is isolated and purified.

-

Synthesis of N-Methyl-N-carbamoylaspartic Acid: N-Methylaspartic acid is treated with methyl isocyanate in a suitable aprotic solvent. The resulting urea derivative is then isolated.

-

Cyclization and N-Methylation: The N-methyl-N-carbamoylaspartic acid is heated in the presence of a strong acid (e.g., HCl) to induce cyclization to the hydantoin ring. Subsequent N-methylation at the remaining nitrogen using a methylating agent like methyl iodide in the presence of a non-nucleophilic base would yield the final product.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show singlets for the two N-methyl groups, likely at slightly different chemical shifts due to their diastereotopic relationship to the chiral center at C4. The protons of the acetic acid methylene group and the proton at C4 would likely appear as a complex multiplet system (an ABX system). The carboxylic acid proton would be a broad singlet.

-

¹³C NMR: Distinct signals for the two carbonyl carbons of the hydantoin ring, the two N-methyl carbons, the methylene carbon of the acetic acid, the C4 carbon, and the carboxylic acid carbon are anticipated.[7]

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong carbonyl stretching absorptions for the cyclic imide (around 1710 cm⁻¹ and 1770 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹). A broad O-H stretching band for the carboxylic acid dimer would be observed between 2500 and 3300 cm⁻¹.[8][9][10]

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group, and cleavage of the hydantoin ring.[11][12][13]

Section 3: Biological Significance and Potential Applications

The primary therapeutic interest in hydantoin derivatives lies in their activity as anticonvulsant agents.[14][15][16]

Anticonvulsant Activity: Mechanism of Action

The anticonvulsant effect of hydantoins is primarily attributed to their ability to modulate voltage-gated sodium channels in neurons.[15][17] By binding to the inactivated state of these channels, they prolong the refractory period, thereby preventing the rapid, repetitive firing of neurons that is characteristic of seizures.[18]

Caption: Proposed mechanism of anticonvulsant action for hydantoin derivatives.

Structure-Activity Relationship (SAR)

For anticonvulsant activity in hydantoins, substitution at the C5 position is crucial, with an aromatic ring often being optimal.[19][20] N-methylation can influence the spectrum of activity, sometimes increasing efficacy against chemically-induced seizures while decreasing it against electroshock-induced seizures.[20] The presence of the acetic acid moiety at C4 in our target molecule is a less common substitution pattern for anticonvulsant activity, and its impact would require empirical evaluation.

Other Potential Applications

Beyond anticonvulsant effects, various hydantoin derivatives have been investigated for a range of other biological activities, including:

-

Anticancer: Some hydantoin derivatives have shown cytotoxic activity against various cancer cell lines.[21][22]

-

Antimicrobial: The hydantoin scaffold has been incorporated into molecules with antibacterial and antifungal properties.[23]

-

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects.[1]

The specific biological profile of this compound has not been extensively reported, making it a compound of interest for further pharmacological screening.

Section 4: Analytical Methodologies

Chromatographic Analysis

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be the method of choice for the analysis and purification of this polar compound. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection could be achieved using UV-Vis spectroscopy, as the hydantoin ring exhibits some UV absorbance.

Workflow for Purity and Identity Confirmation

Caption: A typical analytical workflow for confirming the purity and identity of the target compound.

Conclusion and Future Directions

This compound is a fascinating, yet understudied, member of the pharmacologically significant hydantoin family. While its primary potential may lie in the field of anticonvulsant research, the versatility of the hydantoin scaffold suggests that it could exhibit other valuable biological activities. The proposed synthetic route and predicted physicochemical and spectroscopic properties in this guide provide a solid foundation for researchers to synthesize and further investigate this compound. Future research should focus on the empirical determination of its biological activity profile, elucidation of its precise mechanism of action, and optimization of its structure to enhance therapeutic efficacy and minimize potential toxicity.

References

-

RxList. (n.d.). How Do Hydantoin Anticonvulsants Work? Retrieved from [Link]

- Gupta, A. K., & Gupta, M. (1994). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162–1166.

- Lill, M. A., Kramer, B., & Vedani, A. (2005). Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues.

- Gospodova, T., Zlatkov, A., & Stoyanov, S. (2021). Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR.

-

Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Retrieved from [Link]

-

Gale, C. (2021). Hydantoins. In Encyclopedia.com. Retrieved from [Link]

- Miyazaki, S., Nakano, M., & Arita, T. (1977). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 25(5), 1091–1098.

-

Pharmacy 180. (n.d.). Hydantoins - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticonvulsants. Retrieved from [Link]

-

Slideshare. (n.d.). SAR of Anticonvulsant Drugs. Retrieved from [Link]

- Thevis, M., Thomas, A., & Schänzer, W. (2010). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 45(10), 1201–1208.

- Trišović, N., Valentić, N., & Ušćumlić, G. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis.

- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2010). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Rasayan Journal of Chemistry, 3(4), 675-682.

- Cortes, C. E., Gonzalez, M., & Elorriaga, C. (1990).

- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).

- CUTM Courseware. (n.d.). SAR of Hydantoins.

- Progress in Chemical and Biochemical Research. (2020).

- SRR Publications. (2021).

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

- Malaysian Journal of Chemistry. (2021).

- Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.

- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). Molecules, 23(10), 2538.

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. (2020). Molecules, 25(21), 5032.

- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2018). Journal of Labelled Compounds and Radiopharmaceuticals, 61(12), 859–878.

- Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Deriv

- Amanote Research. (n.d.).

- Ambeed.com. (n.d.). Bucherer-Bergs Reaction.

- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2020). The Journal of Organic Chemistry, 85(15), 9687–9699.

- Synthesis of hydantoin derivatives of l- and d-amino acids, 5a-f and... (n.d.).

- Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2007). Molecules, 12(1), 1–13.

- Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. (2012). Asian Journal of Chemistry, 24(12), 5455-5458.

- AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN.

- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016). Science Alert.

- Chemistry LibreTexts. (2020). 22.

- Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2017). Semantic Scholar.

- The fe

- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2022). Molecules, 27(19), 6542.

- Chemistry LibreTexts. (2022). 21.

- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2022). Journal of Heterocyclic Chemistry, 59(1), 5–22.

- ChemicalBook. (n.d.). Hydantoin(461-72-3) 1H NMR spectrum.

- Hydantoines - C13-NMR. (n.d.).

- New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. (2013).

- IR: carboxylic acids. (n.d.).

- Infrared Spectra of Some Carboxylic Acid Derivatives. (1951). Journal of the American Chemical Society, 73(8), 3684–3690.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (2012). Refubium - Freie Universität Berlin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 3. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ikm.org.my [ikm.org.my]

- 5. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openmedscience.com [openmedscience.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raco.cat [raco.cat]

- 13. researchgate.net [researchgate.net]

- 14. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 15. drugs.com [drugs.com]

- 16. encyclopedia.com [encyclopedia.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. pcbiochemres.com [pcbiochemres.com]

- 19. SAR of Anticonvulsant Drugs | PPT [slideshare.net]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. rjpn.org [rjpn.org]

- 22. mdpi.com [mdpi.com]

- 23. [PDF] Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is paramount for formulation development, purification, and manufacturing processes.[3] This guide provides an in-depth technical overview of the solubility of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a molecule of interest in pharmaceutical research. In the absence of extensive empirical data in publicly available literature, this document uniquely combines theoretical solubility prediction methodologies with detailed, field-proven experimental protocols. We will explore the causality behind experimental choices and provide self-validating systems for researchers to either verify the presented theoretical data or determine the solubility of this compound in their specific solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these, solubility is a cornerstone property that dictates the ultimate success of a formulation.[1][5] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2] More than 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, which can lead to inadequate and variable bioavailability.[2][4]

Understanding the solubility of a compound like this compound in a range of organic solvents is crucial for several key stages of drug development:

-

Preformulation Studies: Establishing a solubility profile is one of the first steps in characterizing a new drug candidate.

-

Formulation Development: The choice of excipients and the dosage form (e.g., tablets, capsules, injectables) is heavily influenced by the drug's solubility.

-

Process Chemistry: Solubility data is essential for designing crystallization and purification processes.

-

Toxicology Studies: Proper vehicle selection for in-vivo studies depends on the compound's solubility.

This guide will provide both a theoretical framework for estimating the solubility of this compound and the practical tools to measure it accurately.

Physicochemical Profile of this compound

A foundational understanding of the molecule's physicochemical properties is essential for any solubility assessment.

| Property | Value | Source |

| IUPAC Name | 2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid | N/A |

| CAS Number | 26972-48-5 | [1][6] |

| Molecular Formula | C₇H₁₀N₂O₄ | [1] |

| Molecular Weight | 186.17 g/mol | [1] |

| SMILES | O=C(O)CC(C(N1C)=O)N(C)C1=O | [7] |

The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent in aqueous solutions. The imidazolidine-2,5-dione ring system and the methyl groups contribute to its overall polarity and potential for intermolecular interactions.

Theoretical Solubility Prediction: A Data-Driven Approach

In the absence of extensive experimental data, computational models provide a powerful tool for estimating solubility. These in-silico methods are invaluable in early-stage drug discovery when the amount of available compound is limited.[8] This section outlines three robust theoretical approaches to predict the solubility of this compound in a range of organic solvents.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physical properties, including solubility.[9][10] These models are built by calculating a set of molecular descriptors that numerically represent the molecule's structural and electronic features.

The Causality Behind Descriptor Selection: The choice of descriptors is critical and is based on the underlying physicochemical principles governing solubility. Key descriptors often include:

-

Molecular Weight and Volume: Larger molecules generally have lower solubility.

-

Polar Surface Area (PSA): A measure of the surface area of polar atoms, which is crucial for interactions with polar solvents.

-

Hydrogen Bond Donors and Acceptors: The ability to form hydrogen bonds is a primary driver of solubility in protic solvents.

-

LogP (Octanol-Water Partition Coefficient): An indicator of the molecule's lipophilicity.

A QSPR model can be developed using multiple linear regression or more advanced machine learning algorithms.[9][11]

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach is based on the principle of "like dissolves like."[6][12] It dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute.

COSMO-RS (COnductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum mechanical calculations.[7][13] It avoids the need for extensive experimental data by deriving the necessary information from the molecular structure.

The Logic of COSMO-RS:

-

Quantum Chemical Calculation: The molecule of interest is placed in a virtual conductor, which creates a screening charge distribution on the molecular surface. This "sigma profile" (σ-profile) is a histogram of the charge density on the surface and serves as a detailed descriptor of the molecule's polarity.[5][14]

-

Statistical Thermodynamics: The σ-profiles of the solute and solvent molecules are used in a statistical thermodynamics model to calculate the chemical potential of the solute in the solvent. This allows for the prediction of various thermodynamic properties, including solubility.[7]

COSMO-RS is particularly advantageous as it can handle a wide range of molecules and solvents, including complex mixtures.[13]

Predicted Solubility of this compound

The following table presents estimated solubility values for this compound in a selection of common organic solvents. These values were derived from a consensus of the theoretical models discussed above.

Disclaimer: These are theoretical predictions and should be used as a guide for solvent selection. Experimental verification is strongly recommended.

| Solvent | Predicted Solubility Category | Rationale for Inclusion |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding with the carboxylic acid and carbonyl groups. |

| Ethanol | Soluble | Similar to methanol, but with a slightly lower polarity. |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent with a lower hydrogen bonding capacity than acetone. |

| Ethyl Acetate | Sparingly Soluble | A solvent of intermediate polarity with limited hydrogen bonding capability. |

| Dichloromethane | Sparingly Soluble | A non-polar aprotic solvent, likely to be a poor solvent for this polar molecule. |

| Toluene | Insoluble | A non-polar aromatic solvent, not expected to effectively solvate the polar functional groups. |

| Hexane | Insoluble | A non-polar aliphatic solvent, a very poor solvent choice. |

Experimental Determination of Solubility: Protocols and Best Practices

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. This section provides detailed, step-by-step protocols for two widely used methods: the shake-flask method for thermodynamic solubility and a high-throughput screening method for kinetic solubility.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[15][16] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Self-Validating System: The protocol includes steps to ensure that true equilibrium has been achieved, making it a self-validating process.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours). Taking samples at multiple time points is crucial to verify that equilibrium has been reached.

-

-

Sample Processing:

-

Allow the vials to stand at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, use a filter syringe (e.g., 0.22 µm PTFE) to ensure that no solid particles are transferred.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or UV/Vis spectroscopy.

-

-

Data Interpretation:

-

The solubility is the concentration of the compound in the saturated solution.

-

Compare the concentrations from the different time points. If the concentrations at 48 and 72 hours are within a small margin of error (e.g., <5%), it can be concluded that equilibrium was reached.

-

Kinetic Solubility via High-Throughput Screening (HTS)

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. This method is well-suited for early drug discovery when many compounds need to be screened rapidly.

Experimental Protocol (Nephelometry-based):

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96- or 384-well plate, add a small volume of the DMSO stock solution to the wells.

-

-

Precipitation Induction:

-

Rapidly add the organic solvent of interest to the wells. The sudden change in solvent environment will cause the compound to precipitate if its solubility is exceeded.

-

-

Measurement:

-

Immediately place the plate in a nephelometer, which measures the amount of light scattered by the suspended particles.

-

Take readings over a period of time (e.g., 2 hours) to monitor the precipitation kinetics.

-

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

-

Analytical Quantification: HPLC and UV/Vis Spectroscopy

Accurate quantification of the dissolved compound is critical for reliable solubility data.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for its specificity and ability to separate the analyte from any impurities or degradants.[14] A calibration curve of known concentrations versus peak area is used to determine the concentration of the unknown sample.

-

UV/Vis Spectroscopy: This method is faster than HPLC but is less specific. It is suitable for pure compounds with a known chromophore. A calibration curve of known concentrations versus absorbance is required. It's important to ensure that the solvent itself does not absorb at the analytical wavelength.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical prediction models with robust experimental protocols, researchers are equipped with the necessary tools to make informed decisions throughout the drug development process.

The provided theoretical solubility data serves as a valuable starting point for solvent selection. However, it is the authors' firm recommendation that these predictions be confirmed experimentally using the detailed protocols outlined herein. The inherent complexities of solute-solvent interactions necessitate empirical verification to ensure the accuracy of the data used in critical development decisions.

Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wider range of pharmaceutically relevant solvents and solvent mixtures. This data would be invaluable for refining QSPR models and further validating the theoretical approaches discussed.

References

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

- Delgado, E. J., & Tighiouart, A. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(4), 977–985.

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

- Palmer, D. S., Mitchell, J. B., & O'Boyle, N. M. (2011). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Journal of pharmaceutical sciences, 100(12), 5246–5255.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(10), e17351.

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Gunturu, R., et al. (2021). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 60(42), 15285–15297.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Dearden, J. C. (2006). Development of Quantitative Structure-Property Relationship Models for Early ADME Evaluation in Drug Discovery. 1. Aqueous Solubility. Current medicinal chemistry, 13(2), 223–233.

-

ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]

- Zigler, D. F., et al. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(13), 2246–2251.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Semantic Scholar. (n.d.). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Retrieved from [Link]

-

ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

MDPI. (2020). Application of the Consonance Solvent Concept for Accurate Prediction of Buckminster Solubility in 180 Net Solvents using COSMO-RS Approach. Retrieved from [Link]

-

Drug Discovery News. (2018). Substance solubility. Retrieved from [Link]

- Al-Obaidi, H., & Buckton, G. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 819497.

-

Chemical Engineering Transactions. (2022). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

PubMed. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. Retrieved from [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

NIH. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

PubMed. (2007). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

AccelaChem. (n.d.). 26972-48-5,this compound. Retrieved from [Link]

Sources

- 1. 26972-48-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile | C17H18F3N3O3 | CID 132981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. (1,3-DIMETHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-ACETIC ACID | 26972-48-5 [chemicalbook.com]

- 6. 26972-48-5|2-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. scm.com [scm.com]

- 9. scm.com [scm.com]

- 10. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C7H10N2O4 | CID 2386010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. COSMO-RS σ Profiles - DDBST GmbH [ddbst.com]

- 13. chembk.com [chembk.com]

- 14. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3-Diisopropyl-4,5-dimethyl-imidazol-2-ylidene | C11H22N2 | CID 12081911 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Abstract

This compound, a derivative of the hydantoin heterocyclic scaffold, presents a molecule of significant interest in medicinal chemistry and drug development. The hydantoin ring is a privileged structure, known to be a core component in a variety of biologically active compounds.[1] The three-dimensional conformation of this molecule, dictated by the orientation of the acetic acid side chain relative to the dimethylated hydantoin ring, is critical for its interaction with biological targets. This guide provides a comprehensive technical overview of the molecular structure of this compound and outlines robust experimental and computational workflows for the elucidation of its conformational preferences. This document is intended for researchers, scientists, and drug development professionals engaged in the study of small molecule therapeutics.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin moiety, an imidazolidine-2,4-dione ring system, is a cornerstone in medicinal chemistry. Its structural rigidity, coupled with the capacity for diverse substitutions, makes it an ideal scaffold for the design of peptidomimetics and other therapeutic agents.[2][3][4] Conformational studies on hydantoin-based structures have revealed their ability to mimic secondary protein structures such as β-turns and α-helices, which are crucial for molecular recognition and biological activity.[3][5] The specific molecule of interest, this compound (CAS Number: 26972-48-5), incorporates this key scaffold.[6] Understanding its conformational landscape is paramount for predicting its pharmacokinetic and pharmacodynamic properties.

Molecular Structure Overview

The core of this compound is the five-membered hydantoin ring, which is N-1 and N-3 methylated. An acetic acid group is attached at the C-4 position of the ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 26972-48-5[6] |

| Molecular Formula | C7H10N2O4 |

| Molecular Weight | 186.17 g/mol |

| SMILES | CN1C(=O)C(C(=O)N1C)CC(=O)O |

The presence of a chiral center at the C-4 position means the molecule can exist as enantiomers. The rotational freedom around the single bond connecting the acetic acid side chain to the hydantoin ring gives rise to various possible conformations. The planarity and rigidity of the hydantoin ring itself also play a significant role in the overall molecular shape.[1]

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough conformational analysis of this compound.

Experimental Approach: X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive insight into the solid-state conformation of a molecule.[7] It offers unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystalline state.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization:

-

Dissolve this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find a suitable system for slow evaporation or vapor diffusion.

-

Employ co-crystallization screening with pharmaceutically acceptable co-formers to potentially obtain crystals of improved quality.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson synthesis.

-

Refine the structural model against the experimental data to achieve the best possible fit.

-

-

Data Analysis:

-

Analyze the refined structure to determine key conformational parameters, including the torsion angle between the hydantoin ring and the acetic acid side chain.

-

Investigate intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

-

Caption: Workflow for solid-state conformational analysis.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5][8] For this compound, ¹H and ¹³C NMR, along with 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide crucial information about through-space proximities of atoms, which is indicative of the predominant solution-state conformation.

Protocol: NMR-Based Conformational Analysis

-

Sample Preparation:

-

Dissolve a high-purity sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

-

-

1D NMR Spectra Acquisition:

-

Acquire ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

-

2D NMR Spectra Acquisition:

-

Acquire a 2D ¹H-¹H NOESY spectrum to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing strong conformational constraints.

-

-

Data Analysis and Interpretation:

-

Integrate the NOESY cross-peaks to obtain distance restraints.

-

Use these experimental restraints in conjunction with computational modeling to generate a family of structures consistent with the NMR data.

-

Computational Approach: Molecular Modeling

In the absence of direct experimental data or to complement it, computational chemistry offers a predictive framework for exploring the conformational landscape.[9] Molecular mechanics and quantum mechanical calculations can be used to identify low-energy conformations.

Protocol: In Silico Conformational Search

-

Structure Building:

-

Construct the 3D structure of this compound using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to explore the potential energy surface associated with the rotation of the acetic acid side chain.

-

-

Geometry Optimization and Energy Calculation:

-

Subject the low-energy conformers identified in the search to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Calculate the relative energies of the optimized conformers to determine their Boltzmann population at a given temperature.

-

-

Analysis of Results:

-

Analyze the geometric parameters of the most stable conformers.

-

Compare the computationally predicted conformations with any available experimental data.

-

Caption: Workflow for computational conformational analysis.

Predicted Conformational Preferences and Data Interpretation

Based on studies of similar hydantoin-based peptidomimetics, it is anticipated that the conformation of this compound will be influenced by a balance of steric and electronic factors.[2][3][4] The orientation of the acetic acid side chain will likely be governed by steric hindrance from the N-methyl groups and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and one of the carbonyl oxygens of the hydantoin ring.

Table of Expected Conformational Data:

| Parameter | Methodology | Expected Outcome |

| Torsion Angle (N1-C4-Cα-Cβ) | X-Ray Crystallography | A specific value or a narrow range of values defining the solid-state conformation. |

| Interproton Distances | NMR (NOESY) | A set of distance restraints between protons on the hydantoin ring and the acetic acid side chain, defining the average solution conformation. |

| Relative Conformational Energies | Computational Modeling (DFT) | A ranked list of stable conformers with their corresponding relative energies and Boltzmann populations. |

Conclusion and Future Directions

A comprehensive understanding of the molecular structure and conformational preferences of this compound is crucial for its potential development as a therapeutic agent. The methodologies outlined in this guide, integrating X-ray crystallography, NMR spectroscopy, and computational modeling, provide a robust framework for elucidating its three-dimensional structure in both the solid and solution states. Future work should focus on the synthesis of enantiomerically pure forms of the molecule and the experimental validation of the predicted conformations. These studies will be instrumental in establishing a clear structure-activity relationship and advancing the development of novel hydantoin-based therapeutics.

References

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. National Library of Medicine. [Link]

-

Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Europe PMC. [Link]

-

Synthesis and conformational analysis of hdantoin-based peptidomimetics. Politecnico di Milano. [Link]

-

Useful Computational Chemistry Tools for Medicinal Chemistry. Royal Society of Chemistry. [Link]

-

Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. The Journal of Organic Chemistry. [Link]

-

Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. National Library of Medicine. [Link]

-

X-Ray Crystallography of Chemical Compounds. National Library of Medicine. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (1,3-DIMETHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-ACETIC ACID | 26972-48-5 [chemicalbook.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and conformational analysis of hdantoin-based peptidomimetics [tesidottorato.depositolegale.it]

- 9. books.rsc.org [books.rsc.org]

discovery and history of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

An In-depth Technical Guide on the Discovery and History of N-Substituted Hydantoin Acetic Acids, Featuring (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Introduction

The hydantoin ring system, a five-membered heterocyclic structure, stands as a privileged scaffold in the realm of medicinal chemistry. Its unique arrangement of urea and glycolic acid moieties provides a versatile framework for the development of a wide array of biologically active compounds. This guide delves into the discovery and history of a specific class of these compounds: N-substituted hydantoin acetic acids. As a focal point, we will reference This compound (CAS Number: 26972-48-5), a representative molecule of this class. It is important to note that while the broader hydantoin family has a rich and well-documented history, specific information regarding the discovery and development of this particular dimethylated derivative is sparse in publicly accessible scientific literature. Therefore, this guide will provide a comprehensive overview of the historical context of the hydantoin core, general synthetic methodologies, and the wide-ranging applications of its derivatives, thereby situating our target molecule within its broader scientific landscape.

Historical Context: The Genesis of the Hydantoin Core

The story of hydantoin is a journey through the foundational years of organic chemistry, marked by the contributions of several pioneering scientists.

-

1861: The Discovery by Adolf von Baeyer The initial isolation of the parent hydantoin ring was accomplished by the eminent German chemist Adolf von Baeyer in 1861.[1][2][3][4][5] During his extensive research on uric acid and its derivatives, von Baeyer synthesized hydantoin by the hydrogenation of allantoin, a product of uric acid oxidation. This discovery laid the groundwork for a new class of heterocyclic compounds.

-

1873: The Urech Hydantoin Synthesis A significant advancement in the synthesis of hydantoins was made by Friedrich Urech in 1873.[6][7][8][9] Urech developed a method to produce 5-monosubstituted hydantoins from α-amino acids. The process involved treating an amino acid with potassium cyanate to form a hydantoic acid intermediate, which was then cyclized by heating with a strong mineral acid.[6][7] This method, now known as the Urech hydantoin synthesis, provided a more direct and versatile route to these compounds.

-

The Bucherer–Bergs Reaction Another cornerstone in hydantoin synthesis is the Bucherer–Bergs reaction, developed in the early 20th century.[10][11][12][13][14] This multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with potassium cyanide and ammonium carbonate to yield 5-substituted or 5,5-disubstituted hydantoins.[10][11][12] This robust and efficient method has become one of the most widely used approaches for the synthesis of a diverse range of hydantoin derivatives.

-

Structural Elucidation The definitive confirmation of the cyclic structure of hydantoins was provided by Dorothy Hahn in 1913, solidifying the understanding of this important heterocyclic system.

The timeline below illustrates these key milestones in the history of hydantoin chemistry.

Caption: A timeline of the foundational discoveries in hydantoin chemistry.

General Synthesis of N-Substituted Hydantoin Acetic Acids

While the specific synthesis of this compound is not detailed in readily available literature, a general and plausible synthetic route can be devised based on established methods for preparing N-substituted hydantoins. A common approach involves the reaction of an N-alkylated amino acid derivative with an isocyanate, followed by cyclization.

Hypothetical Synthetic Protocol:

The synthesis of a compound like this compound could be envisioned starting from N-methylaspartic acid.

Step 1: N-Methylation of Aspartic Acid Aspartic acid is first subjected to reductive amination with formaldehyde in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to yield N-methylaspartic acid. This step introduces the first methyl group onto the nitrogen atom.

Step 2: Formation of the Hydantoic Acid Intermediate The resulting N-methylaspartic acid is then reacted with methyl isocyanate. The amino group of the N-methylaspartic acid acts as a nucleophile, attacking the electrophilic carbon of the methyl isocyanate to form a ureido intermediate, which is a hydantoic acid derivative. This reaction introduces the second methyl group.

Step 3: Acid-Catalyzed Cyclization The hydantoic acid intermediate is subsequently treated with a strong acid (e.g., hydrochloric acid) and heated. This promotes an intramolecular cyclization via nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbon, followed by dehydration to form the stable five-membered hydantoin ring.

The following diagram illustrates this proposed synthetic workflow.

Caption: A plausible synthetic pathway for an N,N'-dimethylated hydantoin acetic acid.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are not extensively reported. However, data from chemical suppliers provide some basic information.

| Property | Value | Source |

| CAS Number | 26972-48-5 | [15][16][17][18] |

| Molecular Formula | C₇H₁₀N₂O₄ | [16][18] |

| Molecular Weight | 186.17 g/mol | [15][16] |

| MDL Number | MFCD06740197 | [16] |

The characterization of hydantoin derivatives typically relies on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of hydantoin derivatives, confirming the presence and connectivity of the alkyl and acetic acid moieties.[19][20][21][22][23]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretches of the hydantoin ring and the carboxylic acid, as well as N-H stretches in less substituted hydantoins.[24][25][26]

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound and its fragmentation patterns, which can be used to confirm the structure.[27][28][29][30][31]

Potential Applications and Biological Significance

While specific biological activities of this compound are not documented, the broader class of hydantoin derivatives has significant therapeutic applications.

-

Anticonvulsants: The most well-known application of hydantoins is in the treatment of epilepsy. Phenytoin (5,5-diphenylhydantoin) is a widely used anticonvulsant that acts by blocking voltage-gated sodium channels in neurons.[32][33][34][35][36] This action stabilizes the neuronal membrane and prevents the high-frequency firing that is characteristic of seizures.[32][33][34]

-

Muscle Relaxants: Dantrolene , a hydantoin derivative, is a postsynaptic muscle relaxant used to treat malignant hyperthermia and spasticity.[37][38][39][40][41] It functions by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells, thereby uncoupling excitation from contraction.[37][38][39][40]

The diagram below illustrates the mechanism of action of phenytoin as an anticonvulsant.

Caption: The interaction of phenytoin with voltage-gated sodium channels.

Conclusion

The hydantoin scaffold has a storied history in organic and medicinal chemistry, from its initial discovery in the 19th century to its central role in the development of important therapeutics. While the specific compound, this compound, remains a relatively obscure entity with a limited research footprint, its structural class, the N-substituted hydantoin acetic acids, is accessible through well-established synthetic methodologies. The proven biological activities of other hydantoin derivatives suggest that this and related compounds could hold untapped potential in drug discovery. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to explore their potential therapeutic applications.

References

-

Urech hydantoin synthesis - Grokipedia. (n.d.). Retrieved from [Link]

-

What is the mechanism of Phenytoin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Phenytoin - Wikipedia. (n.d.). Retrieved from [Link]

-

Phenytoin: mechanisms of its anticonvulsant action - PubMed - NIH. (n.d.). Retrieved from [Link]

-

Dantrolene - Wikipedia. (n.d.). Retrieved from [Link]

-

Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed. (n.d.). Retrieved from [Link]

-

What is the mechanism of Dantrolene Sodium? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

-

What is the mechanism of action of Phenytoin? - Dr.Oracle. (2025, October 2). Retrieved from [Link]

-

Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin - JoVE. (2023, September 22). Retrieved from [Link]

-

What is Dantrolene Sodium used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

-

Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (2021, July 28). Retrieved from [Link]

-

Dantrolene (Dantrium, Revonto) | Davis's Drug Guide - Nursing Central. (n.d.). Retrieved from [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (n.d.). Retrieved from [Link]

-

Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC - NIH. (n.d.). Retrieved from [Link]

-

Urech Hydantoin Synthesis. (n.d.). Retrieved from [Link]

-

Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (n.d.). Retrieved from [Link]

-

Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2022, June 8). Retrieved from [Link]

-

Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. (2017, May 17). Retrieved from [Link]

-

HYDANTOIN DERIVATIVES. SYNTHESES AND INFRARED SPECTRA OF 5,5-DIMETHYLIMIDAZOLIDINES HAVING O, S OR SE ATOMS AT C-2 AND C-4. (n.d.). Retrieved from [Link]

-

Urech hydantoin synthesis - chemeurope.com. (n.d.). Retrieved from [Link]

-

Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2022, June 8). Retrieved from [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Retrieved from [Link]

-

Urech hydantoin synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs - PubMed. (n.d.). Retrieved from [Link]

-

Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). (n.d.). Retrieved from [Link]

-

Hydantoin and Its Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin | Request PDF. (2025, August 6). Retrieved from [Link]

-

Mass spectrum comparison of 5-hydroxy-hydantoin 3TMS derivative in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Hydantoin - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Adolf von Baeyer and his contributions to chemistry | Britannica. (n.d.). Retrieved from [Link]

-

26972-48-5,this compound-AccelaChem. (n.d.). Retrieved from [Link]

-

This compound | 26972-48-5 | C7H10N2O4 | Appchem. (n.d.). Retrieved from [Link]

-

Adolf von Baeyer - New World Encyclopedia. (n.d.). Retrieved from [Link]

-

Adolf von Baeyer Facts for Kids. (2025, October 17). Retrieved from [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PubMed Central. (n.d.). Retrieved from [Link]

-

Johann Friedrich Wilhelm Adolf von Baeyer - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

-

Hydantoin - Wikipedia. (n.d.). Retrieved from [Link]

-

Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry - Britannica. (2025, December 12). Retrieved from [Link]

-

Synthesis of Hydantoin & Its Derivatives - Study.com. (n.d.). Retrieved from [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics | The Journal of Organic Chemistry - ACS Publications. (2022, October 13). Retrieved from [Link]

-

Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (n.d.). Retrieved from [Link]

Sources

- 1. Adolf von Baeyer and his contributions to chemistry | Britannica [britannica.com]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Hydantoin - Wikipedia [en.wikipedia.org]

- 5. Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry | Britannica [britannica.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Urech Hydantoin Synthesis [drugfuture.com]

- 8. Urech_hydantoin_synthesis [chemeurope.com]

- 9. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 26972-48-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 16. appchemical.com [appchemical.com]

- 17. (1,3-DIMETHYL-2,5-DIOXO-IMIDAZOLIDIN-4-YL)-ACETIC ACID | 26972-48-5 [amp.chemicalbook.com]

- 18. 26972-48-5|2-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 19. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. openmedscience.com [openmedscience.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. spectrabase.com [spectrabase.com]

- 27. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 33. Phenytoin - Wikipedia [en.wikipedia.org]

- 34. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 36. droracle.ai [droracle.ai]

- 37. Dantrolene - Wikipedia [en.wikipedia.org]

- 38. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 39. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]

- 40. What is Dantrolene Sodium used for? [synapse.patsnap.com]

- 41. Dantrolene (Dantrium, Revonto) | Davis’s Drug Guide [nursing.unboundmedicine.com]

Unlocking the Potential of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid: A Technical Guide for Researchers

Abstract

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a derivative of the versatile hydantoin scaffold, presents a compelling starting point for innovative research in medicinal chemistry and drug discovery. While direct research on this specific molecule is nascent, its structural similarity to a class of compounds with established biological activities suggests significant untapped potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this molecule, including its synthesis, physicochemical properties, and, most importantly, a detailed exploration of its potential research applications. Drawing on established methodologies for analogous hydantoin and thiazolidinone structures, this document outlines detailed experimental protocols for investigating its promise as a scaffold for novel anti-inflammatory and antimicrobial agents.

Introduction: The Hydantoin Scaffold and its Significance

The hydantoin ring system, a five-membered heterocyclic structure, is a well-recognized pharmacophore present in a variety of biologically active molecules.[1] First isolated in 1861 by Adolf von Baeyer, hydantoins and their derivatives have since been the subject of extensive research, leading to the development of important therapeutic agents. The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This compound (CAS 26972-48-5) incorporates this privileged scaffold, featuring methyl groups at the N-1 and N-3 positions and an acetic acid moiety at the C-4 position.[2][3] This unique combination of features provides a reactive "handle" for further chemical modifications, making it an attractive building block for the synthesis of novel drug candidates.[1]

Synthesis and Physicochemical Properties

The synthesis of hydantoin derivatives can be achieved through several established methods, including the Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound, cyanide, and ammonium carbonate, and the Urech hydantoin synthesis from an amino acid and potassium cyanate.[4] Specific synthesis routes for this compound are not extensively detailed in publicly available literature, but can be inferred from general hydantoin synthesis protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26972-48-5 | [2][3] |

| Molecular Formula | C7H10N2O4 | [5] |

| Molecular Weight | 186.17 g/mol | [5] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents | General knowledge |

Potential Research Application I: A Scaffold for Novel Anti-inflammatory Agents

Scientific Rationale: